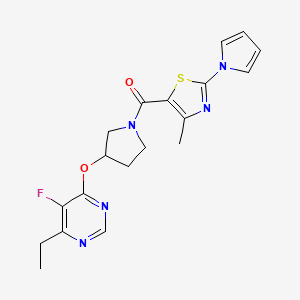

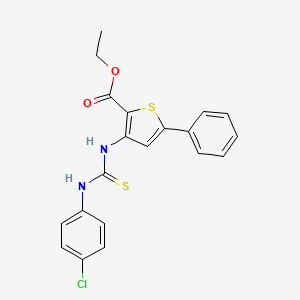

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenethyl)urea, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the family of N-benzylphenethylamines. This compound was first synthesized in 2003 by Ralf Heim and his colleagues at the Free University of Berlin, Germany. Since then, it has gained popularity as a recreational drug due to its potent effects on the central nervous system. However, this compound also has potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Molecular Structure and Interaction

N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide The crystal structure of a similar compound, 1-[1-(2-hydroxyphenyl)ethylideneamino]-3-(1H-indol-3-ylmethyleneamino)urea, was studied, revealing that the planar indole component is twisted at an angle of 63.7° with respect to the rest of the molecule. The hydroxy groups participate in both intramolecular and intermolecular hydrogen bonds, indicating potential for complex interactions in biological systems (S. M. Saharin et al., 2008).

Synthesis and Crystallography

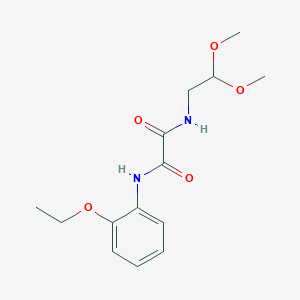

1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea A related compound was synthesized, and its structure was characterized by various methods including H-1-NMR, C-13-NMR, and ESI-MS. Its crystalline form and interaction with the CDK4 protein were studied, revealing insights into its structure and potential biological activity (Ch Hu et al., 2018).

Synthesis of Derivatives and Complexes

Ethyl 3-(2-Ethoxy-2-oxoethyl)-1H-indole-2-carboxylate This research delves into the synthesis of a series of derivatives starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate. Intramolecular cyclization formed the target ring systems, and the synthesis explores the conversion of acyl azide functionalities into urea and urethanes, leading to the production of complex molecules with potential for diverse applications (Tolga Kaptı et al., 2016).

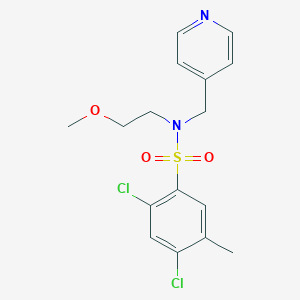

Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea This study explores the directed lithiation of a related compound, showcasing how reactions of the dilithium reagents produced in situ with various electrophiles yield high yields of the corresponding substituted products. This process is significant for the targeted modification of molecules, potentially applicable for creating derivatives of the compound (Keith Smith et al., 2013).

properties

IUPAC Name |

1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-24-12-10-16-13-17(5-8-19(16)24)20(25)14-23-21(26)22-11-9-15-3-6-18(27-2)7-4-15/h3-8,10,12-13,20,25H,9,11,14H2,1-2H3,(H2,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHXAOILJHDDOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCCC3=CC=C(C=C3)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)

![N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2367703.png)

![2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2367704.png)

![N-(2,4-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2367706.png)

![ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate](/img/structure/B2367707.png)

![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/no-structure.png)

![2-Furanyl-[4-[(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-thiophen-2-ylmethyl]-1-piperazinyl]methanone](/img/structure/B2367713.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2367715.png)